

# The Role of DSRM-3716 in Preventing Wallerian Degeneration: A Technical Guide

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## Compound of Interest

Compound Name: DSRM-3716

Cat. No.: B1339040

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## Abstract

Wallerian degeneration is an active, regulated process of axonal self-destruction triggered by injury or disease, representing a key pathological feature in a host of neurodegenerative conditions. A central executioner of this pathway is the Sterile Alpha and Toll/Interleukin Receptor Motif-Containing Protein 1 (SARM1), an NADase that, upon activation, depletes the axon of the essential molecule nicotinamide adenine dinucleotide (NAD<sup>+</sup>), leading to energetic collapse and fragmentation. **DSRM-3716** has emerged as a potent and selective small molecule inhibitor of SARM1's NADase activity. This technical guide provides an in-depth overview of the mechanism of action of **DSRM-3716**, its efficacy in preclinical models of Wallerian degeneration, and detailed protocols for key experimental assays used to characterize its neuroprotective effects.

## Introduction: The Wallerian Degeneration Pathway and the Central Role of SARM1

First described by Augustus Waller in the 19th century, Wallerian degeneration is the process by which the distal segment of a severed axon degenerates. For many years, this was considered a passive decay. However, the discovery of the Wallerian Degeneration Slow (WldS) mouse, which exhibits a significant delay in axonal degeneration, revealed that this is an active and genetically programmed process.

Subsequent research has identified SARM1 as the central executioner of this axonal death program. SARM1 is a multi-domain protein containing an N-terminal autoinhibitory ARM domain, tandem SAM domains involved in oligomerization, and a C-terminal TIR domain that possesses NAD<sup>+</sup> hydrolase (NADase) activity. In healthy axons, SARM1 is maintained in an inactive state. Axonal injury or disease-related stress leads to a decrease in the levels of the axonal survival factor NMNAT2, resulting in an accumulation of its substrate, nicotinamide mononucleotide (NMN). This increase in the NMN/NAD<sup>+</sup> ratio is a key signal that activates SARM1.

Once activated, the SARM1 TIR domain cleaves NAD<sup>+</sup> into nicotinamide (NAM), ADP-ribose (ADPR), and cyclic ADP-ribose (cADPR). The rapid depletion of NAD<sup>+</sup> within the axon precipitates a catastrophic energy failure, leading to mitochondrial dysfunction, cytoskeletal breakdown, and ultimately, axonal fragmentation. Given its pivotal role, pharmacological inhibition of SARM1's NADase activity presents a promising therapeutic strategy for a wide range of neurological disorders characterized by axonal degeneration, including peripheral neuropathies, traumatic brain injury, and neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and Parkinson's disease.

## DSRM-3716: A Potent and Selective SARM1 Inhibitor

**DSRM-3716** is a potent, reversible, and selective small molecule inhibitor of SARM1 NADase. It belongs to the iso

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